2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
Overview
Description
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is a ligand that can be synthesized and utilized in the formation of various metal complexes. The ligand itself is derived from pyridine, a basic heterocyclic organic compound with a benzene-like structure where one methine group is replaced by a nitrogen atom. The bis(oxazolyl)pyridine structure indicates that there are two oxazoline rings attached to the pyridine ring at the 2 and 6 positions. This ligand is particularly interesting due to its potential to coordinate with metals and form complexes that exhibit unique properties such as luminescence, spin transitions, and electrochemical behavior.
Synthesis Analysis
The synthesis of related ligands often involves multi-step organic reactions, including the use of "click" chemistry, as seen in the synthesis of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, which was achieved using a copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Similarly, the synthesis of 2,6-bis(4-halopyrazolyl)pyridines involved electrophilic halogenation . These methods suggest that the synthesis of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine would also require careful planning of the synthetic route, choice of reagents, and reaction conditions to ensure the successful attachment of the oxazoline rings to the pyridine core.
Molecular Structure Analysis
The molecular structure of ligands similar to 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography . These techniques allow for the determination of the ligand's geometry, the position of substituents, and the confirmation of the overall molecular structure. For instance, the X-ray structure of 2,6-bis(1-triazolo)pyridine dihydrochloride provided insight into the regiochemistry of the compound .
Chemical Reactions Analysis
The ligands based on the 2,6-bis(pyridyl)pyridine scaffold are known to form various metal complexes, exhibiting interesting reactivity patterns. For example, the self-assembly of a tri-methyl ester btp ligand with Eu(III) ions resulted in a luminescent complex . The coordination behavior of these ligands with metals like silver(I), iron(II), and cobalt(II) has been extensively studied, revealing the formation of discrete complexes, coordination polymers, and metallogels . These reactions are crucial for the development of materials with potential applications in catalysis, magnetic materials, and sensors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the complexes formed by ligands similar to 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine are diverse and depend on the nature of the metal and the ligand's substituents. For instance, the spin transitions in iron(II) complexes can be influenced by polymorphism, which affects the cooperativity and transition temperatures of the spin-crossover phenomena . The electrochemical properties of the ligands are also of interest, as they can exhibit high ionization potentials and good electron affinity . The thermal and light-induced spin transitions, as well as the luminescent properties of these complexes, are significant for their potential use in high-tech applications .
Scientific Research Applications
1. Complexation and Spin-Crossover
Research by Shahid et al. (2022) explored the complexation of Fe[ClO4]2·6H2O with 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine derivatives. These compounds exhibited thermal spin-crossover in solution, a phenomenon where the spin state of the compound changes due to temperature variations. This property is significant in materials science and molecular electronics (Shahid et al., 2022).
2. Luminescence Enhancement
Duati et al. (2003) synthesized ruthenium complexes using 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine and reported an enhancement in luminescence lifetimes. This increase in luminescence is crucial for applications in photophysical devices and sensors (Duati et al., 2003).
3. Selective Extraction of Americium(III)
Hudson et al. (2006) studied the use of hydrophobic tridentate ligands, including 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine, for the selective extraction of americium(III) from europium(III). This has implications in nuclear waste management and the recycling of nuclear materials (Hudson et al., 2006).
4. Fluorescence and Spin-Crossover in Iron(II) Complexes
Santoro et al. (2015) investigated iron(II) complexes of 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine analogs. These complexes displayed both fluorescence and thermal spin transitions, highlighting their potential in creating responsive materials for technological applications (Santoro et al., 2015).
5. Separation of Lanthanides and Actinides
Drew et al. (2004) explored the effectiveness of various hydrophobic tridentate ligands, including 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine, in selectively extracting americium(III) from europium(III). This research is vital in the field of lanthanide and actinide separation processes (Drew et al., 2004).
Safety And Hazards
The safety data sheet for 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
properties
IUPAC Name |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-8(10-12-4-6-15-10)14-9(3-1)11-13-5-7-16-11/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRKHKJFCWTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC(=CC=C2)C3=NCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412658 | |
Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine | |
CAS RN |
165125-95-1 | |
Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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